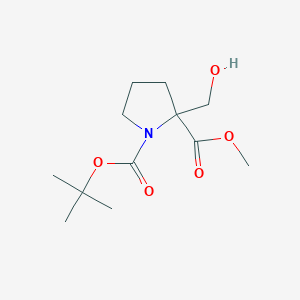![molecular formula C10H4O2S2 B2753836 Benzo[2,1-b:3,4-b']dithiophene-4,5-dione CAS No. 24243-32-1](/img/structure/B2753836.png)
Benzo[2,1-b:3,4-b']dithiophene-4,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione (BDTD) is a planar symmetrical molecular structure derived from thiophene. It exhibits good π-π stacking and electron delocalization, which encourages charge transport. BDTD has been intensively studied for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) .
Synthesis Analysis
Molecular Structure Analysis
Physical and Chemical Properties Analysis
Safety and Hazards
Applications De Recherche Scientifique
Synthesis and Chemical Transformations
Benzo[2,1-b:3,4-b']dithiophene-4,5-dione (BDTD) is notable for its efficient synthesis and subsequent transformation into a variety of molecules. These molecules show potential for use in π-conjugated materials, particularly in the realm of organic electronics. A straightforward synthesis method for BDTD has been developed, enabling its application in diverse chemical transformations (Arroyave, Richard, & Reynolds, 2012).
Optical and Electrochemical Properties
The optical and electrochemical properties of BDTD and its derivatives are of significant interest. For instance, semiconductors based on BDTD end-capped with dibutylamino groups have been synthesized, demonstrating noteworthy optical and electrochemical characteristics in solution when compared to non-amino group analogs (Aboubakr, Raimundo, & Brisset, 2015).
Charge Transport and Electronic Properties
A comprehensive study on BDTD derivatives has revealed their electronic, electrochemical, and electrical properties. This research includes strategies to increase the conjugation length and electron affinity of these compounds, ultimately impacting their charge transport properties. These characteristics are crucial for applications in organic field-effect transistors (OFETs) and other electronic devices (Getmanenko et al., 2013).
Application in Organic Solar Cells
Organic solar cells (OSCs) have utilized BDTD as a core component. The integration of BDTD into donor-acceptor copolymers has shown significant efficiency improvements in OSCs, demonstrating its potential as a material in renewable energy technologies (Ye et al., 2020).
Photovoltaic Properties
The photovoltaic properties of low band gap polymers containing BDTD have been investigated, highlighting the potential of BDTD in improving the performance of photovoltaic devices (Cao et al., 2012).
Novel Conjugated Polymers
Research has focused on developing novel benzo[1,2-b:4,5-b']dithiophene-based conjugated polymers. These polymers, when used in polymer solar cells, demonstrate promising solubility, absorption spectra, energy levels, charge transport, and photovoltaic properties (Chung et al., 2014).
Mécanisme D'action
Target of Action
Benzo[2,1-b:3,4-b’]dithiophene-4,5-dione, also known as Benzo[1,2-b:6,5-b’]dithiophene-4,5-dione, is a planar symmetrical molecular structure of the thiophene derivative . It is a critical building block for semiconducting materials . Its primary targets are organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) .
Mode of Action
This compound has a large and rigid planar conjugated structure, enabling better π-π stacking and good electron delocalization that encourages charge transport . This interaction with its targets results in improved performance of small molecule-based photovoltaic devices .
Biochemical Pathways
The compound affects the charge-carrier transport properties of the devices it is used in . It influences the electronic band structures, densities of states (DOS), effective transfer integrals, and effective charge-carrier masses .
Result of Action
The compound exhibits field-effect behavior with an average electron mobility when the active layer is vacuum-deposited, and a larger electron mobility when the active layer is solution-processed . This indicates that the material possesses good intrinsic charge-carrier transport characteristics .
Action Environment
The compound’s action, efficacy, and stability are influenced by environmental factors such as the method of thin-film processing . Further processing refinements could lead to improved device performance .
Analyse Biochimique
Biochemical Properties
Current research has focused on its electronic, electrochemical, and electrical properties
Cellular Effects
As a building block for semiconducting materials, it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Preliminary studies suggest that it may have binding interactions with certain biomolecules
Temporal Effects in Laboratory Settings
Current research has focused on its properties in the context of organic field-effect transistors (OFETs) via both solution-processed and vacuum-deposited films
Propriétés
IUPAC Name |
thieno[3,2-g][1]benzothiole-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)10-6(8(7)12)2-4-14-10/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRKPZDPFRDQSKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)C(=O)C3=C2SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(butylamino)-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2753754.png)





![3'-(4-Fluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2753766.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B2753767.png)


![9-(4-butylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2753771.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2753774.png)

